2-{[3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl]sulfanyl}-N-[(furan-2-yl)methyl]acetamide
Description
Properties
IUPAC Name |
2-[[3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]-N-(furan-2-ylmethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClN3O2S2/c16-12-6-2-1-5-11(12)14-18-15(23-19-14)22-9-13(20)17-8-10-4-3-7-21-10/h1-7H,8-9H2,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTGCBXNFYRRIMV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NSC(=N2)SCC(=O)NCC3=CC=CO3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClN3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl]sulfanyl}-N-[(furan-2-yl)methyl]acetamide typically involves multiple steps. One common route includes the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with an appropriate chlorophenyl derivative under acidic conditions.
Attachment of the Sulfanyl Group: The thiadiazole ring is then reacted with a sulfanylating agent to introduce the sulfanyl group.
Formation of the Acetamide Moiety: The final step involves the reaction of the intermediate with furan-2-ylmethylamine to form the acetamide moiety.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-{[3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl]sulfanyl}-N-[(furan-2-yl)methyl]acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group on the chlorophenyl ring can be reduced to an amine.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-{[3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl]sulfanyl}-N-[(furan-2-yl)methyl]acetamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial, antifungal, or anticancer agent.
Agriculture: It may be used as a pesticide or herbicide due to its biological activity.
Materials Science: It can be used in the development of new materials with specific properties such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 2-{[3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl]sulfanyl}-N-[(furan-2-yl)methyl]acetamide involves its interaction with specific molecular targets. For example, in medicinal applications, it may inhibit the activity of certain enzymes or disrupt cellular processes in pathogens. The exact pathways and targets can vary depending on the specific application and the biological system involved.
Comparison with Similar Compounds
Structural Analogues and Their Key Features
The following table summarizes structurally related compounds, their substituents, and reported activities:
Key Structural and Functional Differences
Heterocyclic Core: The target compound’s 1,2,4-thiadiazole core is less common in the analogs compared to 1,2,4-triazole derivatives . Thiadiazoles are known for enhanced metabolic stability due to sulfur’s electron-withdrawing effects, whereas triazoles often improve solubility via nitrogen lone pairs . The 2-chlorophenyl group in the target compound may enhance lipophilicity and membrane penetration compared to fluorophenyl or methylphenyl substituents in analogs .
Substituent Effects :
- The furan-2-ylmethyl group in the target compound introduces a planar, aromatic heterocycle that may facilitate π-π stacking interactions with biological targets, similar to furan-containing anti-inflammatory agents .
- Sulfanyl (-S-) linkers in acetamide derivatives are associated with improved pharmacokinetic profiles, as seen in anti-exudative triazole analogs .
Biological Activity Trends: Triazole derivatives (e.g., ) often exhibit anti-inflammatory or antimicrobial activity, whereas thiadiazole analogs (e.g., ) are explored for kinase modulation.
Biological Activity
The compound 2-{[3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl]sulfanyl}-N-[(furan-2-yl)methyl]acetamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. It features a thiadiazole ring, a chlorophenyl group, and an acetamide moiety, which contribute to its pharmacological properties.
Chemical Structure and Properties
The molecular formula of the compound is , and its IUPAC name reflects its intricate structure. The presence of the thiadiazole ring is particularly significant, as compounds containing this moiety are known for diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory effects.
Anticancer Properties
Research indicates that thiadiazole derivatives exhibit notable anticancer activities. For instance:
- Cytotoxicity Studies : Various studies have shown that derivatives of thiadiazole can inhibit the growth of cancer cell lines. A study reported that certain thiadiazole derivatives had IC50 values ranging from 0.28 to 4.27 µg/mL against different cancer cell lines such as MCF-7 (breast cancer) and A549 (lung carcinoma) .
- Mechanism of Action : The anticancer activity is often linked to the ability of these compounds to interact with tubulin, disrupting microtubule formation essential for cell division .
Antimicrobial Activity
Compounds with similar structural features have also demonstrated antimicrobial properties. The presence of the chlorophenyl group enhances the interaction with bacterial membranes, leading to increased efficacy against various pathogens.
Structure-Activity Relationship (SAR)
The biological activity of 2-{[3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl]sulfanyl}-N-[(furan-2-yl)methyl]acetamide can be influenced by modifications in its structure:
| Compound Name | Structural Features | Unique Attributes |
|---|---|---|
| 2-{[3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl]sulfanyl}-N-(4-methylphenyl)acetamide | Thiadiazole ring with different phenyl substituents | Variation in phenyl groups may influence reactivity |
| 1-(4-chlorophenyl)-3-(thiadiazol-5-yl)urea | Urea instead of acetamide | Different functional group impacts activity profile |
These variations can significantly affect the compound's reactivity and biological efficacy.
Case Studies
Several studies have explored the biological activity of this compound:
- Study on Antiviral Properties : In a study evaluating thiadiazole derivatives for anti-HIV activity, compounds similar to 2-{[3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl]sulfanyl}-N-[(furan-2-yl)methyl]acetamide exhibited moderate inhibitory effects against HIV-1 in HeLa cell cultures .
- Cytotoxic Evaluation : Another research focused on the cytotoxic properties of various thiadiazole derivatives reported significant activity against several cancer cell lines with promising IC50 values .
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing 2-{[3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl]sulfanyl}-N-[(furan-2-yl)methyl]acetamide, and how can purity be optimized?
- Methodology : Alkylation of a 1,2,4-triazole-3-thione precursor with substituted α-chloroacetamides in ethanol under alkaline conditions is a validated approach . Purification via crystallization (yielding white or light-yellow solids with sharp melting points) ensures high purity. Elemental analysis and H¹ NMR spectroscopy are critical for structural confirmation .
Q. How can the anti-exudative activity of this compound be reliably assessed in preclinical models?
- Methodology : Use a formalin-induced rat paw edema model with digital plethysmometry to quantify exudate volume. Compare results to reference standards (e.g., sodium diclofenac). Activity is dose-dependent, with optimal efficacy observed at 20 mg/kg in analogous compounds .
Q. What spectroscopic techniques are essential for characterizing this compound’s structure?
- Methodology : Combine H¹ NMR (to confirm acetamide and furan methylene protons), elemental analysis (C, H, N, S), and mass spectrometry (LC-MS for molecular ion confirmation). X-ray diffraction (if crystallized) with SHELXL refinement provides absolute stereochemical clarity .
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in the sulfanyl-thiadiazole linkage conformation?
- Methodology : Perform single-crystal X-ray diffraction and refine using SHELXL . Key parameters include torsional angles between the thiadiazole and chlorophenyl groups, and hydrogen-bonding interactions involving the acetamide moiety. Compare with density functional theory (DFT)-optimized geometries to validate experimental data .
Q. What computational strategies predict the compound’s interaction with inflammatory targets (e.g., COX-2)?
- Methodology : Use molecular docking (AutoDock Vina) and molecular dynamics simulations to assess binding affinity to COX-2’s active site. Validate with pharmacophore modeling focusing on the thiadiazole’s sulfur and acetamide’s carbonyl as hydrogen-bond acceptors .
Q. How to address contradictions in anti-exudative activity data across structurally similar derivatives?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
